molecular formula C6H4BrFN2O2 B1271561 4-Bromo-2-fluoro-6-nitroaniline CAS No. 517920-70-6

4-Bromo-2-fluoro-6-nitroaniline

Cat. No.: B1271561
CAS No.: 517920-70-6
M. Wt: 235.01 g/mol
InChI Key: UXLRNUCHBXKRBL-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-nitroaniline is an organic compound with the chemical formula C6H4BrFN2O2. It is a pale-yellow to yellow-brown solid that is used in various chemical syntheses. This compound is known for its applications in organic synthesis, particularly in the development of dyes, fluorescent probes, and biological markers .

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-6-nitroaniline typically involves multiple steps:

Industrial production methods often involve the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. For example, the use of alkali in the acetylation reaction, followed by nitration and hydrolysis, can produce the desired compound efficiently .

Chemical Reactions Analysis

4-Bromo-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and fluorinating agents for the final step. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

4-Bromo-2-fluoro-6-nitroaniline is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly:

  • Anticancer Agents : The compound has been investigated for its potential in developing drugs targeting cancer cells. Its structural properties enhance interactions with biological targets, leading to cytotoxic effects against specific cancer cell lines.
  • Antibiotics : Research indicates that it serves as a building block for synthesizing antibacterial agents effective against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial properties of various nitroanilines, including this compound. The results demonstrated effective inhibition against multi-drug resistant bacteria, with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Pseudomonas aeruginosa30

Material Science

In material science, this compound is utilized in the production of specialized polymers and coatings. Its incorporation enhances properties such as:

  • Thermal Stability : The compound contributes to improved thermal resistance in polymer formulations.
  • Chemical Resistance : It aids in creating coatings that withstand harsh chemical environments.

Analytical Chemistry

The compound acts as a reagent in various analytical methods, facilitating the detection and quantification of other substances in complex mixtures. Its ability to form stable complexes with target analytes makes it valuable in both qualitative and quantitative analyses.

Biological Research

Researchers employ this compound to study biological pathways and mechanisms. It plays a role in:

  • Drug Action Studies : Understanding how this compound interacts with cellular targets provides insights into drug mechanisms.
  • Metabolic Pathways : Investigations into how it affects metabolic processes can lead to discoveries relevant to pharmacology.

The biological activities of this compound can be categorized into several key areas:

Activity TypeEffectiveness
AntibacterialEffective against various strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerSignificant cytotoxicity against cancer cell lines

Colorant Production

This compound is also employed in the synthesis of dyes and pigments. Its vibrant color properties are essential for applications in textiles and paints, providing stability and resistance to fading.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with other molecules .

Biological Activity

4-Bromo-2-fluoro-6-nitroaniline (CAS Number: 517920-70-6) is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a nitro group attached to an aniline moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C6_6H4_4BrFN2_2O2_2
  • Molecular Weight : 235.02 g/mol
  • Structural Features :
    • Aromatic amine structure
    • Presence of halogen substituents (bromine and fluorine)
    • Nitro group capable of undergoing reduction reactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can be reduced to form reactive intermediates, which can influence cellular processes by interacting with proteins and nucleic acids. Additionally, the halogen atoms may enhance binding affinity through halogen bonding, affecting the compound's pharmacological profile .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that such nitroanilines can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar activities .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor in enzyme-catalyzed reactions, particularly involving nitroreductases. These enzymes are responsible for the reduction of nitro groups to amines, which can lead to the formation of reactive intermediates that may affect metabolic pathways and cellular signaling .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that it may exhibit moderate cytotoxicity, which could be leveraged in cancer research where selective toxicity towards malignant cells is desired.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to evaluate its potential efficacy:

Compound NameMolecular FormulaNotable Biological Activity
4-Bromo-2-nitroanilineC6_6H5_5BrN2_2O2_2Antimicrobial
4-Bromo-2-fluoro-1-nitrobenzeneC6_6H4_4BrFN2_2OEnzyme inhibition
3-Bromo-5-fluoro-N-methyl-2-nitroanilineC7_7H7_7BrFN2_2OCytotoxicity

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives of nitroanilines showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration with this compound.
  • Cytotoxicity Assessment : Research conducted on various cell lines revealed that certain nitro-substituted anilines exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of compounds like this compound in oncology.
  • Enzyme Interaction Studies : Investigations into the interactions between nitroreductases and nitro-substituted compounds have shown that these compounds can modulate enzyme activity significantly, influencing pathways related to oxidative stress and apoptosis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-2-fluoro-6-nitroaniline, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential halogenation, nitration, and fluorination of aniline derivatives. Electrophilic fluorinating agents (e.g., N-F reagents) are critical for introducing fluorine at the ortho position relative to the nitro group. Reaction optimization requires precise temperature control (0–5°C for nitration) and stoichiometric ratios to avoid over-nitration or bromine displacement. Purity (>98% by GC) is achieved through recrystallization in polar aprotic solvents like DMF .

Q. How should researchers validate the purity and structural identity of this compound?

Key validation methods include:

  • GC Analysis : To confirm purity (>98%) and detect volatile byproducts .
  • X-ray Crystallography : For unambiguous structural confirmation. SHELXL/SHELXS software suites are widely used for refinement, leveraging crystallographic data (e.g., Reaxys-RN: 2837564) .
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) to verify functional groups and substitution patterns.

Q. What are the recommended storage and handling protocols for this compound?

Due to its nitroaromatic and halogenated nature, the compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under inert gas (e.g., argon). Avoid prolonged exposure to moisture to prevent decomposition into bromo-fluoroaniline derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substitution patterns for nitro-halogenated anilines?

Crystal structure determination using SHELXT or SHELXD can differentiate between positional isomers (e.g., 4-bromo vs. 6-bromo derivatives). For this compound, hydrogen-bonding networks between NH₂ and nitro groups stabilize the lattice, with bond angles and torsion angles providing evidence of steric and electronic effects .

Q. What mechanistic insights explain competing pathways during fluorination?

Fluorination with N-F reagents (e.g., Selectfluor) proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nitro group’s meta-directing effect and bromine’s ortho/para-directing nature create competing sites for fluorine insertion. Computational studies (DFT) suggest that steric hindrance at the ortho position (due to bromine) favors fluorination at the para position, necessitating kinetic control .

Q. How can researchers mitigate byproduct formation in multi-step syntheses?

Byproduct analysis (e.g., 2-Bromo-4,6-dinitroaniline or 4-Bromo-2-nitroaniline) requires:

  • HPLC-MS : To detect trace impurities.
  • Reaction Monitoring : In situ IR to track nitro group introduction.
  • Solvent Optimization : Use of chlorinated solvents (e.g., dichloromethane) reduces polar byproduct solubility, enhancing isolation .

Q. Methodological Recommendations

  • Contradiction Analysis : If GC and NMR data conflict (e.g., unexpected peaks), cross-validate with high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) .
  • Reaction Scale-Up : For gram-scale synthesis, maintain strict temperature control (-10°C during fluorination) and use slow reagent addition to minimize exothermic side reactions .

Properties

IUPAC Name

4-bromo-2-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLRNUCHBXKRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378421
Record name 4-bromo-2-fluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517920-70-6
Record name 4-Bromo-2-fluoro-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517920-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-fluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-6-nitroaniline
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Bromo-2-fluoro-6-nitroaniline
4-Bromo-2-fluoro-6-nitroaniline
4-Bromo-2-fluoro-6-nitroaniline
4-Bromo-2-fluoro-6-nitroaniline
4-Bromo-2-fluoro-6-nitroaniline
4-Bromo-2-fluoro-6-nitroaniline

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